2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Descripción
Propiedades
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-16-11-22-19(23-12-16)25-9-5-14(6-10-25)13-26-18(27)2-1-17(24-26)15-3-7-21-8-4-15/h1-4,7-8,11-12,14H,5-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGJRRQDAKIVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound’s action on GPR119 affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Pharmacokinetics
It was noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion. These effects contribute to its potential as a treatment for type 2 diabetes .
Actividad Biológica
The compound 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of several functional groups, including:
- Piperidine Ring : Known for its diverse pharmacological activities.
- Pyrimidine Moiety : Often associated with antitumor and antimicrobial properties.
- Dihydropyridazine Framework : Contributes to the compound's interaction with various biological targets.
The molecular formula of this compound is with a molecular weight of 345.83 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds featuring piperidine and pyrimidine rings have been shown to inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of chlorine in the pyrimidine ring enhances antimicrobial efficacy.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) has been noted, which is relevant for neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can be influenced by modifications to its structure. A comparative analysis of structurally similar compounds reveals insights into SAR:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one | Contains piperidine and benzimidazole rings | Antitumor and anti-inflammatory |
| N-Methyl-7-oxo-6-prop-2-enyl-1H-pyrrole | Features a pyrrole ring and similar substituents | Antimicrobial activity |
| 1-(5-Chloro-pyrimidin-2-yl)-piperidine derivatives | Variants with different substituents on piperidine | Diverse pharmacological profiles |
The unique combination of structural elements in this compound enhances its potential interactions with biological targets compared to similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential applications of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one:
- Antitumor Studies : A study on piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of a chlorinated pyrimidine moiety was found to enhance these effects significantly .
- Diabetes Research : Similar compounds have been investigated as GPR119 agonists, showing promise in stimulating insulin release in pancreatic β-cells. This mechanism could position the compound as a candidate for type 2 diabetes treatment .
- Neuroprotective Effects : Research into enzyme inhibitors has indicated that derivatives with piperidine structures may offer protective effects against neurodegenerative diseases by inhibiting AChE activity .
Aplicaciones Científicas De Investigación
Pharmacological Studies
Research indicates that compounds similar to this one have shown promise as G protein-coupled receptor (GPCR) agonists , particularly GPR119. GPR119 agonists are known to stimulate glucose-dependent insulin release, making them potential therapeutic agents for type 2 diabetes management. For instance, studies have highlighted the efficacy of related compounds in enhancing insulin secretion and incretin hormone release from the gastrointestinal tract, which is crucial for glucose homeostasis .
Anticancer Activity
Compounds containing the pyridazinone moiety have been investigated for their anticancer properties. The structural features of 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one may allow it to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .
Neuropharmacology
Given its structural similarities to known neuroactive compounds, this compound may also have applications in neuropharmacology. Research on related piperidine derivatives has shown effects on neurotransmitter systems, particularly those involving dopamine and glutamate, which are critical in conditions like schizophrenia and depression .
Case Study 1: GPR119 Agonism
In a study evaluating the pharmacodynamics of GPR119 agonists, a compound structurally akin to 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one was tested for its ability to enhance GLP-1 secretion in rodent models. Results indicated a significant increase in insulin levels post-administration, suggesting potential for diabetes treatment .
Case Study 2: Anticancer Efficacy
A derivative of this compound was subjected to cytotoxicity assays against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with mechanisms involving apoptosis induction being explored further .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Pyrimidine-Piperidine Derivatives
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): This analog replaces the dihydropyridazinone core with a pyrido-pyrimidinone system and incorporates a benzodioxol group. The piperazine ring here may improve solubility but reduce metabolic stability compared to the target compound’s piperidine-methyl linkage .
- 2-Chloro-pyridin-4-yl-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (): Features a sulfonylphenyl-pyrazolopyrimidine group.
Pyridazinone Derivatives
- 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one (): Shares the dihydropyridazinone core but substitutes the pyridin-4-yl group with a pyrazinyl-oxadiazole moiety. Oxadiazoles are known for metabolic instability, suggesting the target compound’s pyridin-4-yl group may confer better pharmacokinetic properties .
Data Table: Structural and Inferred Pharmacological Comparisons
| Compound Name | Core Structure | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Dihydropyridazinone | 5-Chloropyrimidinyl-piperidine, Pyridin-4-yl | Enhanced binding affinity, metabolic stability | Synthetic complexity, potential toxicity |
| 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-... | Pyrido-pyrimidinone | Benzodioxol, Piperazine | High solubility | Reduced metabolic stability |
| 2-Chloro-pyridin-4-yl-{4-[1-(4-methanesulfonyl... | Pyrazolopyrimidine | Methanesulfonylphenyl | Target specificity | Low cell permeability |
| 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-... | Dihydropyridazinone | Pyrazinyl-oxadiazole | Novel binding interactions | Metabolic instability |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for chloro-pyrimidine derivatives described in , such as Suzuki couplings or nucleophilic substitutions .
- Pharmacological Potential: The 5-chloropyrimidine group may mimic kinase-binding motifs observed in ’s sulfonylphenyl analogs, albeit with distinct electronic profiles .
- Metabolic Stability: The dihydropyridazinone core, compared to pyrido-pyrimidinone (), may resist oxidative degradation due to reduced ring strain .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the piperidinyl-chloropyrimidine moiety with the dihydropyridazinone core. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or THF under nitrogen atmosphere (see ).
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates ().
- Characterization : Confirm structures via / NMR, ESI-MS, and HPLC purity checks (≥95% by HPLC, as in ).
Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of reagents), control reaction temperature (0°C to reflux), and use catalysts like LiAlH for reductions ().
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy : / NMR for structural elucidation (e.g., confirming pyridinyl and dihydropyridazinone protons).
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] peaks).
- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment ().
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state structure ().
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation ().
- Waste Disposal : Neutralize acidic/basic byproducts before disposal ().
- Emergency Protocols : For skin contact, rinse with water; for ingestion, seek medical attention ().
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Enzyme Assays : Test inhibition of enzymes like methionine aminopeptidase (MetAP-1) using fluorogenic substrates ().
- Cellular Models : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity via MTT assays.
- SAR Studies : Modify substituents (e.g., pyridinyl or chloropyrimidine groups) to correlate structure with activity ().
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Assay Conditions : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Metabolic Stability : Use liver microsomes to assess metabolic degradation (e.g., CYP450 enzymes).
- Impurity Analysis : Quantify synthetic byproducts via LC-MS; impurities >0.1% may skew results ().
Q. What strategies are effective for resolving polymorphic forms of this compound?
Methodological Answer:
Q. How can an HPLC method be developed to quantify this compound in biological matrices?
Methodological Answer:
- Column Selection : Use C18 columns (3.5 μm, 150 mm length) for high resolution.
- Mobile Phase : Optimize gradients of acetonitrile/ammonium acetate buffer (pH 6.5) for peak symmetry ().
- Detection : UV at 260–280 nm (pyrimidine/pyridine absorbance).
- Validation : Assess linearity (1–100 μg/mL), LOD/LOQ, and recovery rates in plasma/serum ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
